molecular formula C10H8ClNO2S B3156592 Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate CAS No. 832739-91-0

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B3156592
CAS No.: 832739-91-0
M. Wt: 241.69 g/mol
InChI Key: OHIDFXTUQYNDLX-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate (CAS 832739-91-0) is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 6, a chlorine atom at position 3, and a methyl ester at position 2. Its molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 241.696 g/mol . This compound is classified as a building block in organic synthesis, often utilized in pharmaceutical and agrochemical research due to its versatile reactivity. It is commercially available at 95% purity and typically stored at +4°C .

Properties

IUPAC Name

methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDFXTUQYNDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210701
Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
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Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-91-0
Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
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Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
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Record name methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiophene scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate with three structurally related compounds:

Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 227105-00-2)

  • Molecular Formula : C₁₂H₁₁ClO₂S
  • Molecular Weight : 254.73 g/mol
  • Key Differences: Substituents: A methyl group at position 6 instead of an amino group. Ester Group: Ethyl ester (vs. methyl ester in the target compound).

3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide (CAS 444082-23-9)

  • Molecular Formula: C₁₀H₈ClNO₂S
  • Molecular Weight : 241.69 g/mol
  • Key Differences :
    • Substituents: Methoxy group at position 6 and a carboxamide at position 2.
  • Impact: The methoxy group is electron-donating, which may stabilize the aromatic system differently compared to the amino group.

Antibacterial Benzothiophene Derivatives (e.g., Compound 2 from )

  • Example: Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Key Differences :
    • Additional cyclohexenyl and phenyl substituents.
    • Tetrahydrobenzo[b]thiophene core (saturated vs. aromatic).
  • Impact :
    • Saturation of the benzothiophene ring reduces aromaticity, altering electronic properties.
    • Bulky substituents may enhance steric hindrance, affecting interaction with biological targets .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₀H₈ClNO₂S 241.696 6-NH₂, 3-Cl Methyl ester
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S 254.73 6-CH₃, 3-Cl Ethyl ester
3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide C₁₀H₈ClNO₂S 241.69 6-OCH₃, 3-Cl Carboxamide
Compound 2 () C₂₃H₂₄N₂O₄S 424.51 6-phenyl, cyclohexenyl, NHCO Methyl ester, carboxy

Key Research Findings

  • Hydrogen Bonding: The amino group in the target compound enhances hydrogen-bonding interactions, as predicted by graph-set analysis (), which is crucial for crystallinity and solubility .
  • Biological Relevance: Substitutions at position 6 (e.g., amino vs. methoxy) significantly alter electronic and steric profiles, impacting drug-receptor interactions .

Biological Activity

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene family, which is recognized for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features:

  • Amino group at the 6-position
  • Chlorine atom at the 3-position
  • Methyl ester group at the 2-position

These substitutions contribute to its unique reactivity and biological properties, making it a valuable scaffold in medicinal chemistry.

This compound interacts with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases, which disrupts cellular signaling pathways involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. Its ability to inhibit key kinases makes it an attractive target for drug development aimed at various human cancers. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of benzothiophenes can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential applications in treating bacterial infections . The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance antibacterial efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar benzothiophene derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateKinase inhibition
3-ChlorobenzothiopheneModerateLowUnknown
6-Amino-2-benzothiophenecarboxylateHighModerateEnzyme inhibition

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxicity of various benzothiophene derivatives, this compound exhibited a GI50 value significantly lower than other tested compounds, indicating potent anticancer properties against leukemia cells .
  • Antimicrobial Evaluation : A series of structural analogs were synthesized and tested against E. coli biofilms. The presence of the amino group at the 6-position was critical for activity, as compounds lacking this substitution showed no significant antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate

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